![molecular formula C15H22N2O6S2 B2594613 4-((4-Methoxyphenyl)sulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903306-61-6](/img/structure/B2594613.png)
4-((4-Methoxyphenyl)sulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Description
The compound you’re asking about is a complex organic molecule that contains several functional groups, including sulfonyl, methoxyphenyl, and a diazaspiro[4.5]decane ring structure .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar diazaspiro[4.5]decane compounds can be synthesized via reactions involving substituted aryl halides and unactivated yne-en-ynes in the presence of a palladium catalyst . Another method involves copper-catalyzed difluoroalkylation of N-benzylacrylamides .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of the diazaspiro[4.5]decane ring and various functional groups .Scientific Research Applications
Spiro Scaffold Synthesis
The one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds is a remarkable achievement. Unactivated yne-en-ynes react with substituted aryl halides in the presence of Pd(OAc)₂–PPh₃, leading to the formation of diazaspiro[4.5]decane. This domino reaction involves highly regioselective C–C coupling and spiro scaffold steps .
Difluoroalkylated Derivatives
Researchers have developed an efficient method for synthesizing difluoroalkylated 2-azaspiro[4.5]decane derivatives. This involves copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. The reaction proceeds through a tandem radical addition and dearomatizing cyclization process, yielding novel compounds with potential applications .
Asymmetric Cyclopropanation
An optically active vinylic sulfoxide can be stereoselectively transformed into a chiral cyclopropane via a Michael addition reaction with an allyl Grignard reagent. This innovative cyclopropanation method enables the asymmetric construction of spiro[4.5]decane structures. The resulting compounds may find utility in medicinal chemistry and materials science .
properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-8-methylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6S2/c1-22-13-3-5-14(6-4-13)25(20,21)17-11-12-23-15(17)7-9-16(10-8-15)24(2,18)19/h3-6H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNNTHHAFOOSCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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